5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-biphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The biphenyl and tert-butylphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butylbiphenyl
- Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
- 4-tert-butylphenyl 3,5-dimethoxybenzoate
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole is unique due to the presence of both biphenyl and tert-butylphenyl groups, which confer distinct chemical and physical properties. These groups enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
83959-73-3 |
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Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C25H23NO/c1-25(2,3)22-15-13-21(14-16-22)24-26-17-23(27-24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-17H,1-3H3 |
InChI Key |
HAHQHPTTZPWACC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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